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Compound of Interest

Compound Name: Triethylamine hydrochloride

Introduction to 'H NMR Spectroscopy of Amine
Salts

H NMR spectroscopy is a powerful analytical technique used to determine the structure of
organic molecules. For amine salts such as triethylamine hydrochloride, *H NMR provides
critical information about the number of different types of protons, their electronic environments,
and their connectivity within the molecule. The protonation of the amine nitrogen to form the
ammonium salt significantly influences the chemical shifts of adjacent protons, a key feature
observed in the spectrum.

Analysis of the *H NMR Spectrum of Triethylamine
Hydrochloride

The structure of triethylamine hydrochloride, [(CH3zCH2)sNH]*CI—, contains three distinct
proton environments, which give rise to three unique signals in the H NMR spectrum:

o Ammonium Proton (-NH*-): A single, exchangeable proton directly attached to the nitrogen
atom.

o Methylene Protons (-CHz-): Six equivalent protons from the three ethyl groups, adjacent to
the nitrogen atom.
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» Methyl Protons (-CHs): Nine equivalent protons from the three ethyl groups, at the terminus
of the ethyl chains.

Chemical Shift (0)

The chemical shift of a proton is determined by its local electronic environment.

e Ammonium Proton: This proton is highly deshielded due to the positive charge on the
adjacent nitrogen atom and its acidic nature. It typically appears as a broad singlet at a high
chemical shift, often in the range of 11-12 ppm. In one documented spectrum in CDClIs, this
peak is observed at approximately 11.7 ppm.

o Methylene Protons (-CHz-): These protons are adjacent to the positively charged nitrogen
atom, which withdraws electron density and causes a significant downfield shift. Their signal
typically appears as a quartet around 3.16 ppm. The splitting into a quartet is due to coupling
with the three neighboring methyl protons (n+1 = 3+1 = 4).

o Methyl Protons (-CHs): These protons are further from the electron-withdrawing nitrogen
atom and are therefore more shielded than the methylene protons. They resonate further
upfield, appearing as a triplet around 1.43 ppm. The signal is split into a triplet by the two
neighboring methylene protons (n+1 = 2+1 = 3).

Integration

The integrated area under each signal is proportional to the number of protons giving rise to
that signal. For triethylamine hydrochloride, the expected integration ratio is:

e -NH*-:-CH2-:-CH3=1:6:9

Multiplicity (Splitting Pattern) and Coupling Constants
(J)

Spin-spin coupling between non-equivalent neighboring protons causes the signals to split into
multiple peaks (a multiplet).

e The -CHz- signal is a quartet because of coupling to the three protons of the adjacent -CHs
group.
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e The -CHs signal is a triplet because of coupling to the two protons of the adjacent -CHa-
group.

e The coupling constant, J, for both the quartet and the triplet is the same, typically around 7.3
Hz, which is a characteristic value for vicinal coupling in freely rotating ethyl groups. Another
source reports a J-coupling value of approximately 5 Hz.

o The -NH™*- proton signal is often a broad singlet. This is because of rapid chemical exchange
with trace amounts of water or acid in the solvent, which decouples it from the methylene
protons. Quadrupolar relaxation from the *N nucleus can also contribute to the broadening
of both the -NH*- and the adjacent -CHz- signals.

Data Presentation

The quantitative data for the *H NMR spectrum of triethylamine hydrochloride is summarized
in the table below. The data is based on a spectrum recorded in CDCls at 399.65 MHz.

. . Coupling
Proton Chemical Shift . Lo
. Integration Multiplicity Constant (J)
Assignment (3) [ppm]
[Hz]

Ammonium (-

11.7 1H Broad Singlet N/A
NH*-)
Methylene (-

3.155 6H Quartet (q) ~5
CHz2-)
Methyl (-CHs) 1.427 9H Triplet (t) ~5

Experimental Protocol: *"H NMR Sample Preparation
and Acquisition

This section details the methodology for preparing a sample of triethylamine hydrochloride
and acquiring its *H NMR spectrum.

Materials:

e Triethylamine hydrochloride
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Deuterated chloroform (CDCIs) or Deuterated water (D20)

NMR tube (5 mm)

Pipettes and glassware

Vortex mixer (optional)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Weighing: Accurately weigh approximately 5-10 mg of triethylamine hydrochloride
and transfer it into a clean, dry vial.

e Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) to the
vial using a pipette. The choice of solvent can affect the chemical shifts, particularly for the
exchangeable -NH*- proton.

» Dissolution: Cap the vial and gently agitate or vortex it until the solid is completely dissolved.

o Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean,
dry 5 mm NMR tube. Ensure there are no solid particles in the solution. The final solution
height in the tube should be approximately 4-5 cm.

e Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR
spectrometer's autosampler or manual insertion port.

e Acquisition:

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity and resolution.

[e]

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay). For a routine *H spectrum, 8 to 16 scans are typically sufficient.

[e]

Acquire the spectrum.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b054416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain a flat baseline.

[¢]

Calibrate the chemical shift scale by setting the residual solvent peak to its known value
(e.g., CDCIs at 7.26 ppm).

[¢]

Integrate the signals to determine the relative ratios of the protons.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization

The following diagram illustrates the structure of the triethylammonium cation and the
relationship between its proton environments and their corresponding signals in a typical *H
NMR spectrum.

 To cite this document: BenchChem. [triethylamine hydrochloride 1H NMR spectrum
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054416#triethylamine-hydrochloride-1h-nmr-
spectrum-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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